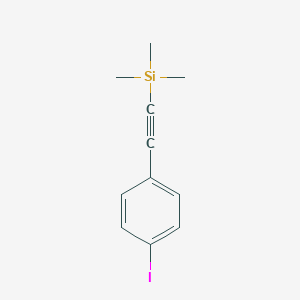

((4-Iodophenyl)ethynyl)trimethylsilane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-iodophenyl)ethynyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ISi/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOOFAKCCTQIPLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ISi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40473274 | |

| Record name | [(4-Iodophenyl)ethynyl](trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134856-58-9 | |

| Record name | [(4-Iodophenyl)ethynyl](trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Iodophenylethynyl)trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Reactivity and Transformation Chemistry of 4 Iodophenyl Ethynyl Trimethylsilane

Palladium-Catalyzed Cross-Coupling Reactions Utilizing ((4-Iodophenyl)ethynyl)trimethylsilane

This compound serves as a highly versatile building block in the synthesis of complex organic molecules, primarily due to its ability to undergo various palladium-catalyzed cross-coupling reactions. The molecule's structure, featuring a carbon-iodine (C-I) bond and a trimethylsilyl (B98337) (TMS)-protected alkyne, allows for selective and sequential functionalization. This dual reactivity makes it an invaluable component in the construction of π-conjugated systems and other intricate molecular architectures. mdpi.org

The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a fundamental method for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org In the case of this compound, the reaction proceeds at the C-I bond, leaving the TMS-protected alkyne intact for subsequent transformations. mdpi.org This strategy is instrumental in creating extended π-conjugated systems, which are of significant interest for applications in organic materials and electronics. wikipedia.org

The Sonogashira coupling of this compound with a variety of terminal alkynes allows for the synthesis of a diverse range of extended molecular structures. For instance, coupling with 4-ethynylaniline (B84093) introduces a nitrogen-containing aromatic moiety, a common structural motif in photophysically active compounds. When coupled with polycyclic aromatic derivatives like ethynyl-substituted pyrenes or anthracenes, large, planar molecules with potential applications in organic electronics can be synthesized.

Table 1: Examples of Sonogashira Coupling with this compound

| Reactant 1 | Reactant 2 (Terminal Alkyne) | Catalyst System | Product |

| This compound | 4-Ethynylaniline | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 4-((4-(Trimethylsilylethynyl)phenyl)ethynyl)aniline |

| This compound | 1-Ethynylpyrene | Pd(PPh₃)₄, CuI, THF/Et₃N | 1-((4-(Trimethylsilylethynyl)phenyl)ethynyl)pyrene |

| This compound | 9-Ethynylanthracene | Pd(OAc)₂, PPh₃, CuI, Et₃N | 9-((4-(Trimethylsilylethynyl)phenyl)ethynyl)anthracene |

The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org

Palladium Cycle: wikipedia.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by oxidatively adding to the C-I bond of this compound, forming a Pd(II) intermediate. wikipedia.org

Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkynyl group to the palladium center, displacing the iodide. wikipedia.org

Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

Copper Cycle: wikipedia.orglibretexts.org

π-Alkyne Complex Formation: The copper(I) cocatalyst coordinates to the terminal alkyne, which increases the acidity of the terminal proton. libretexts.org

Deprotonation: A base, such as an amine, deprotonates the alkyne to generate a copper(I) acetylide. wikipedia.org

Transmetalation: This copper acetylide then participates in the transmetalation step of the palladium cycle. wikipedia.org

Recent studies have also explored alternative mechanistic pathways, particularly in cases involving multiple acetylene (B1199291) insertions. nih.govrsc.org

To avoid the formation of undesired alkyne homocoupling byproducts (Glaser coupling) often associated with the use of copper, copper-free Sonogashira variants have been developed. nih.govrsc.org These methods typically utilize a palladium catalyst and a base, and can offer milder reaction conditions, making them suitable for more sensitive substrates. nih.govrsc.org The mechanism of the copper-free version is thought to proceed via a pathway involving deprotonation and oxidative addition or a palladium-palladium transmetalation cycle. libretexts.org Water-soluble palladium complexes have also been developed for copper-free Sonogashira couplings in aqueous media. nih.gov

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a C-C bond between an organoboron compound and an organohalide. libretexts.orgnih.gov The C-I bond of this compound readily participates in this reaction, allowing for the introduction of various aryl or vinyl groups at the 4-position of the phenyl ring. researchgate.netmdpi.com The TMS-protected alkyne remains unaffected during the reaction, enabling further functionalization. researchgate.net

Table 2: Examples of Suzuki-Miyaura Coupling with this compound

| Reactant 1 | Reactant 2 (Organoboron Compound) | Catalyst System | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | ((4'-Ethynyl-[1,1'-biphenyl]-4-yl)ethynyl)trimethylsilane |

| This compound | Thiophene-2-boronic acid | Pd(dppf)Cl₂, K₂CO₃ | Trimethyl((4-(thiophen-2-yl)phenyl)ethynyl)silane |

| This compound | Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂, SPhos, K₃PO₄ | Trimethyl((4-vinylphenyl)ethynyl)silane |

In addition to Sonogashira and Suzuki-Miyaura couplings, this compound can participate in other palladium-catalyzed cross-coupling reactions. unistra.fr

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orgyoutube.com For example, reacting this compound with styrene (B11656) would yield a stilbene (B7821643) derivative, further extending the π-conjugated system. wikipedia.org The reaction typically proceeds via oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene, β-hydride elimination, and reductive elimination. libretexts.org

Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organostannane reagent. organic-chemistry.orgwikipedia.orgyoutube.com This reaction provides another route for C-C bond formation and is known for its tolerance of a wide range of functional groups. nih.gov For instance, the coupling of this compound with an organostannane like tributyl(vinyl)stannane would introduce a vinyl group at the 4-position. gelest.com The catalytic cycle of the Stille reaction involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Regioselective Desilylation Strategies of this compound Derivatives

Nucleophile-Mediated Desilylation Reactions of Trimethylsilyl-Protected Alkynes

The cleavage of the silicon-carbon bond in trimethylsilyl-protected alkynes is typically achieved using nucleophilic reagents. Fluoride (B91410) ions, commonly from sources like tetrabutylammonium (B224687) fluoride (TBAF), are highly effective for this purpose due to the high affinity of fluorine for silicon. nih.gov This method is widely used for the deprotection of silylalkynes under mild conditions.

Basic conditions, such as treatment with potassium carbonate in methanol, can also quantitatively remove the trimethylsilyl group. nu.edu.sa Other reagents like sodium ascorbate (B8700270) in combination with copper sulfate (B86663) have been reported as a mild and efficient method for the deprotection of trimethylsilyl alkynes. eurjchem.com The choice of reagent can be tailored based on the presence of other functional groups in the molecule to ensure selective desilylation. For instance, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can selectively cleave terminal acetylenic TMS groups in the presence of more sterically hindered silyl (B83357) groups like tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS). organic-chemistry.org

| Reagent/Conditions | Substrate Scope | Key Features |

| Tetrabutylammonium fluoride (TBAF) in THF | Broad applicability for various TMS-protected alkynes. | Mild conditions, high efficiency. nih.gov |

| Potassium carbonate in Methanol | Effective for quantitative removal of TMS group. | Basic conditions, suitable for many substrates. nu.edu.sa |

| Sodium ascorbate/Copper sulfate | Mild and efficient for a range of TMS alkynes. | Non-toxic and readily available reagents. eurjchem.com |

| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | Selective for terminal acetylenic TMS groups. | Tolerates sterically hindered silyl ethers. organic-chemistry.org |

In-Situ Desilylation for One-Pot Synthetic Sequences Involving this compound

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, time, and resource management by minimizing intermediate purification steps. nih.gov In the context of this compound chemistry, in-situ desilylation is a powerful strategy. For instance, a one-pot, three-step sequence can be employed to first perform a Sonogashira coupling of an aryl halide with (trimethylsilyl)acetylene, followed by the reaction with an azide, and finally, in-situ desilylation to yield 1,4-disubstituted 1,2,3-triazoles. nih.gov

This approach avoids the need to isolate the silylated intermediate, streamlining the synthesis. Similarly, one-pot methods have been developed for the synthesis of mono- and diarylacetylenes where the initial coupling product is directly desilylated in the same pot before a subsequent coupling reaction. nu.edu.sa The success of these one-pot procedures often relies on the careful selection of reagents and reaction conditions to ensure compatibility between the different reaction steps.

Influence of Protecting Group Removal on Subsequent Reactivity of this compound Intermediates

The removal of the trimethylsilyl protecting group from this compound generates the terminal alkyne, 1-ethynyl-4-iodobenzene. This transformation fundamentally alters the reactivity of the molecule, opening up pathways for reactions characteristic of terminal alkynes. The now-exposed C-H bond of the alkyne is acidic and can be deprotonated with a suitable base, such as methyllithium, to form a lithium acetylide. nu.edu.sa This nucleophilic acetylide can then participate in various carbon-carbon bond-forming reactions.

The presence of the iodo group on the phenyl ring provides a handle for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. After desilylation, the terminal alkyne can undergo intramolecular or intermolecular coupling reactions. For example, the desilylated intermediate can be used in the synthesis of arylene-ethynylene macrocycles through self-coupling reactions. nih.gov The reactivity of the desilylated intermediate is therefore a cornerstone for building more complex molecular structures.

Functionalization and Derivatization Pathways of this compound

The dual reactivity of this compound makes it an exceptionally useful precursor for a variety of functionalized and derivatized compounds. Both the iodo- and the trimethylsilylethynyl- moieties can be selectively manipulated to introduce new functional groups and build larger molecular frameworks.

Synthesis of Unsymmetrical Tolanes and Diarylacetylenes from this compound

Unsymmetrical tolanes (1,2-diarylacetylenes) are important structural motifs in materials science and medicinal chemistry. A common strategy for their synthesis involves a sequential Sonogashira coupling approach. Starting with this compound, the first aryl group can be introduced via a Sonogashira coupling at the C-I bond. Subsequent desilylation of the resulting trimethylsilyl-protected diarylacetylene, followed by another Sonogashira coupling with a different aryl halide, affords the unsymmetrical tolane.

A more direct, one-pot method involves the initial C-C coupling of a lithium acetylide (derived from a terminal alkyne) with an aryl bromide in the presence of a palladium(0) catalyst to form a mono- or diarylacetylene. nu.edu.sa By first coupling an aryl group to this compound and then performing a desilylation followed by a second coupling, a wide range of unsymmetrical diarylacetylenes can be synthesized.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| This compound | Arylboronic acid | Pd catalyst, base | (4-(Arylethynyl)phenyl)trimethylsilane |

| (4-(Arylethynyl)phenyl)trimethylsilane | Desilylating agent (e.g., TBAF) | - | 1-Aryl-4-ethynylbenzene |

| 1-Aryl-4-ethynylbenzene | Aryl halide | Pd catalyst, Cu(I) cocatalyst, base | Unsymmetrical diarylacetylene |

Incorporation of this compound into Complex Molecular Architectures

The unique reactivity of this compound makes it a valuable building block for the construction of complex molecular architectures, including macrocycles and other extended π-systems. The rigid, linear nature of the ethynylphenyl unit is often exploited to create well-defined shapes and cavities in larger molecules.

For example, after conversion to its desilylated form, 2-ethynyl-1-(4-iodophenyl)benzene, this intermediate can undergo palladium- and copper-catalyzed intramolecular cyclization to form cyclic oligomers, which are precursors to single-walled carbon nanotubes. nih.gov The synthesis of such arylene ethynylene macrocycles highlights the utility of this compound in creating large, complex structures. nih.gov

Furthermore, the iodo- and ethynyl- functionalities can be used in sequential reactions to build dendrimers or other highly branched systems. The ability to selectively react at either end of the molecule provides precise control over the growth of these complex architectures.

Mechanistic Investigations of 4 Iodophenyl Ethynyl Trimethylsilane Reactivity

Elucidation of Catalytic Cycles in Reactions of ((4-Iodophenyl)ethynyl)trimethylsilane

Oxidative Addition: The active catalyst, typically a 14-electron Pd(0) complex like Pd(PPh₃)₂, adds across the carbon-iodine bond of this compound. This process involves the cleavage of the C–I bond and the oxidation of the palladium center from Pd(0) to Pd(II). The result is a square-planar palladium(II) complex, where both the aryl group and the iodide are bound to the metal. The reactivity order for aryl halides in this step is I > Br > Cl > F, making the iodo-substituent on this compound highly reactive. umich.edu

Transmetallation: Following oxidative addition, the transmetallation step occurs, where the acetylide group is transferred to the palladium center, displacing the iodide ligand. The dynamics of this step depend on whether a copper co-catalyst is used.

Copper-Co-catalyzed (Classical Sonogashira): In the presence of a copper(I) salt (e.g., CuI), the terminal alkyne reacts with the copper(I) catalyst in the presence of a base (typically an amine) to form a copper acetylide species. This copper acetylide is a key intermediate that then transfers its acetylide group to the Pd(II) complex. This step regenerates the copper(I) catalyst and forms a new palladium(II)-alkynyl complex.

Copper-Free Sonogashira: In copper-free variants, the base must be strong enough to deprotonate the terminal alkyne. The resulting acetylide anion can then coordinate to the Pd(II) center. Alternatively, recent studies have proposed a mechanism involving two interconnected palladium cycles, where a palladium(II) acetylide complex acts as the transmetallating agent to the aryl-palladium(II) halide complex. core.ac.uk This process involves a Pd-Pd transmetallation. core.ac.uk

The formation of the aryl-alkynyl-palladium(II) intermediate is a critical juncture, setting the stage for the final step of the catalytic cycle.

Reductive elimination is the final, product-forming step in the catalytic cycle. In this step, the newly coupled organic product is expelled from the palladium coordination sphere, and the palladium catalyst is regenerated in its active Pd(0) state, allowing it to re-enter the catalytic cycle.

The process requires the two organic groups to be eliminated—the (4-ethynyl-trimethylsilyl)phenyl group and the newly introduced alkynyl group—to be in a cis orientation on the square-planar Pd(II) complex. A trans-cis isomerization may precede the reductive elimination if the groups are initially trans to each other. The reductive elimination step involves the formation of the new C(sp²)-C(sp) bond and the simultaneous reduction of the palladium center from Pd(II) to Pd(0).

Role of Ligands and Co-Catalysts in Reaction Efficiency of this compound Transformations

The efficiency, rate, and scope of coupling reactions involving this compound are profoundly influenced by the choice of ligands on the palladium catalyst and the presence of co-catalysts.

Ligands: Phosphine (B1218219) ligands are most commonly employed in these reactions. Their primary roles are to stabilize the palladium nanoparticles, enhance the solubility of the catalyst, and modulate its electronic and steric properties. anu.edu.au

Electronic Effects: Electron-rich phosphine ligands can increase the electron density on the palladium center, which generally accelerates the rate of oxidative addition. sdu.dk

Steric Effects: Sterically bulky ligands can promote the reductive elimination step and can help in the dissociation of ligands to generate the coordinatively unsaturated, active catalytic species.

The choice of ligand can be critical for achieving high yields, especially when dealing with less reactive coupling partners or preventing side reactions like the homocoupling of terminal alkynes (Glaser coupling).

Interactive Data Table: General Effect of Ligand Type on Sonogashira Coupling

Co-Catalysts: The quintessential co-catalyst in Sonogashira reactions is a copper(I) salt, typically CuI. Its role is to facilitate the deprotonation of the terminal alkyne and form a copper acetylide intermediate, which undergoes transmetallation with the palladium center more readily than the free alkyne. However, the use of copper can promote the undesirable oxidative homocoupling of the alkyne. This has led to the development of numerous copper-free Sonogashira protocols, which often rely on a stronger base or a different mechanistic pathway for the transmetallation step. core.ac.uk

Kinetic and Thermodynamic Aspects of Reaction Progress Involving this compound

While specific kinetic and thermodynamic data for reactions of this compound are not extensively documented in dedicated studies, the general principles derived from related systems are applicable.

Table of Mentioned Chemical Compounds

| Compound Name | Synonym(s) | Role in Article |

|---|---|---|

| This compound | 1-Iodo-4-[(trimethylsilyl)ethynyl]benzene | Primary subject compound |

| Palladium(0) | Pd(0) | Active catalytic species |

| Palladium(II) | Pd(II) | Oxidized state in catalytic cycle |

| Copper(I) Iodide | CuI | Co-catalyst |

| Triphenylphosphine | PPh₃ | Ligand |

| Tri(tert-butyl)phosphine | P(t-Bu)₃ | Ligand |

| N-Heterocyclic Carbene | NHC | Ligand class |

| 1,1'-Bis(diphenylphosphino)ferrocene | dppf | Ligand |

Computational Chemistry and Theoretical Characterization of 4 Iodophenyl Ethynyl Trimethylsilane and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis of ((4-Iodophenyl)ethynyl)trimethylsilane

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. By approximating the many-electron wavefunction in terms of the electron density, DFT methods can efficiently compute molecular orbitals and their corresponding energies, providing a detailed picture of the electronic landscape of this compound. These calculations are fundamental to understanding the molecule's stability, reactivity, and spectroscopic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactions and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more readily polarized and reactive.

For this compound and its derivatives, the HOMO is typically localized on the π-system of the iodophenyl and ethynyl (B1212043) groups, which are electron-rich regions. The LUMO, on the other hand, is often distributed over the antibonding π* orbitals of the same aromatic and acetylenic systems. The introduction of different substituents on the phenyl ring can significantly modulate the HOMO and LUMO energy levels and, consequently, the energy gap. Electron-donating groups (EDGs) tend to raise the HOMO energy level, while electron-withdrawing groups (EWGs) lower the LUMO energy level. Both effects generally lead to a smaller HOMO-LUMO gap, enhancing the molecule's reactivity and influencing its optical properties.

Below is an illustrative data table of calculated HOMO-LUMO energy gaps for this compound and some of its hypothetical derivatives, computed at a typical DFT level of theory (e.g., B3LYP/6-311G(d,p)).

| Compound | Substituent (R) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 1 | -I (parent) | -6.25 | -1.15 | 5.10 |

| 2 | -Br | -6.28 | -1.18 | 5.10 |

| 3 | -Cl | -6.32 | -1.22 | 5.10 |

| 4 | -F | -6.35 | -1.25 | 5.10 |

| 5 | -H | -6.10 | -1.05 | 5.05 |

| 6 | -CH₃ (EDG) | -5.95 | -1.00 | 4.95 |

| 7 | -NO₂ (EWG) | -6.80 | -2.10 | 4.70 |

Note: The data in this table is illustrative and intended to demonstrate the expected trends in HOMO-LUMO energies and gaps with varying substituents. Actual values would require specific DFT calculations.

From the HOMO and LUMO energies obtained through DFT calculations, several global chemical reactivity descriptors can be derived. These descriptors provide a quantitative measure of a molecule's reactivity and are invaluable for predicting its behavior in chemical reactions. Based on Koopmans' theorem, the ionization potential (I) can be approximated as the negative of the HOMO energy (-E_HOMO), and the electron affinity (A) as the negative of the LUMO energy (-E_LUMO).

Key global reactivity descriptors include:

Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η): Hardness is a measure of the resistance to charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): Softness is the reciprocal of hardness (S = 1 / η) and indicates a molecule's polarizability. Soft molecules are more reactive than hard molecules.

Electrophilicity Index (ω): This parameter quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

The following table presents illustrative global chemical reactivity descriptors for this compound and its derivatives, derived from the hypothetical HOMO-LUMO energies in the previous section.

| Compound | Chemical Potential (μ) (eV) | Hardness (η) (eV) | Softness (S) (eV⁻¹) | Electrophilicity (ω) (eV) |

| 1 | -3.70 | 2.55 | 0.39 | 2.68 |

| 2 | -3.73 | 2.55 | 0.39 | 2.72 |

| 3 | -3.77 | 2.55 | 0.39 | 2.78 |

| 4 | -3.80 | 2.55 | 0.39 | 2.82 |

| 5 | -3.58 | 2.53 | 0.40 | 2.53 |

| 6 | -3.48 | 2.48 | 0.40 | 2.44 |

| 7 | -4.45 | 2.35 | 0.43 | 4.21 |

Note: This data is for illustrative purposes and is derived from the hypothetical values in the preceding table.

Prediction and Analysis of Non-Linear Optical (NLO) Properties of this compound Analogues

Molecules with extended π-conjugated systems, particularly those with donor-acceptor character, often exhibit significant non-linear optical (NLO) properties. These properties are of great interest for applications in optoelectronics, including optical switching and frequency conversion. This compound and its derivatives, with their conjugated phenylacetylene (B144264) core, are potential candidates for NLO materials.

Computational methods, particularly time-dependent DFT (TD-DFT), can be used to predict the NLO response of molecules. The key parameters are the first hyperpolarizability (β), which governs the second-order NLO response, and the second hyperpolarizability (γ) for the third-order response. A large hyperpolarizability value is indicative of a strong NLO response.

The NLO properties of these compounds are highly dependent on their electronic structure. A small HOMO-LUMO gap and a large difference in dipole moment between the ground and excited states are generally associated with a large first hyperpolarizability. Introducing strong electron-donating and electron-withdrawing groups at opposite ends of the π-conjugated system can significantly enhance the NLO response. For instance, replacing the iodo group with a stronger electron-withdrawing group or introducing a donor group on the phenyl ring could lead to improved NLO properties.

An illustrative table of predicted first hyperpolarizability for some analogues is presented below.

| Compound | Substituent (R) | First Hyperpolarizability (β) (a.u.) |

| 1 | -I | 1500 |

| 5 | -H | 1200 |

| 6 | -CH₃ | 1800 |

| 7 | -NO₂ | 4500 |

Note: These are hypothetical values intended to show the expected trend of NLO properties with different substituents.

Conformational Analysis and Spectroscopic Property Prediction (e.g., Theoretical ECD) for this compound Derivatives

The three-dimensional structure of a molecule is crucial to its properties and function. Conformational analysis aims to identify the stable conformations (energy minima) of a molecule and the energy barriers between them. For a relatively rigid molecule like this compound, the conformational flexibility is limited, primarily involving the rotation of the trimethylsilyl (B98337) group. However, for more complex derivatives with flexible side chains, a thorough conformational search is necessary.

Computational methods can also predict various spectroscopic properties. For chiral derivatives of this compound, theoretical Electronic Circular Dichroism (ECD) spectroscopy can be a powerful tool for determining the absolute configuration. TD-DFT calculations can simulate the ECD spectrum, which can then be compared with experimental data to assign the stereochemistry of chiral centers. While the parent molecule is achiral, the introduction of a chiral center, for example in a substituent on the phenyl ring, would make it amenable to ECD analysis.

Molecular Modeling and Visualization Techniques Applied to this compound

Molecular modeling and visualization are essential for interpreting the results of computational chemistry studies. Software packages are used to build and manipulate the 3D structure of this compound, providing a visual representation of its geometry. These tools are also used to visualize the results of DFT calculations, such as the spatial distribution of molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).

The MEP map is particularly useful as it illustrates the charge distribution within the molecule. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the π-system of the aromatic ring and the triple bond are expected to be electron-rich, while the hydrogen atoms of the trimethylsilyl group and the region around the iodine atom (due to σ-hole) may exhibit positive potential. These visualizations provide a chemically intuitive understanding of the molecule's reactivity and intermolecular interactions.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research on 4 Iodophenyl Ethynyl Trimethylsilane

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) for Structural Elucidation of ((4-Iodophenyl)ethynyl)trimethylsilane and its Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound and its reaction products. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H, ¹³C, and ²⁹Si NMR spectra, researchers can confirm the molecular structure and connectivity of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides key information about the aromatic and trimethylsilyl (B98337) protons. The aromatic protons typically appear as a set of doublets in the range of δ 7.20-7.60 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The nine equivalent protons of the trimethylsilyl (TMS) group give rise to a sharp singlet at approximately δ 0.25 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. For this compound, characteristic signals are observed for the trimethylsilyl carbons, the acetylenic carbons, and the aromatic carbons. The carbon attached to the iodine atom typically appears at a lower field (around δ 90-100 ppm) due to the heavy atom effect. The two acetylenic carbons can be distinguished, with one appearing around δ 103-105 ppm and the other at a slightly higher field. The aromatic carbons show distinct signals corresponding to the substituted and unsubstituted positions. rsc.orgrsc.org

²⁹Si NMR Spectroscopy: Silicon-29 NMR, although less common due to the low natural abundance and sensitivity of the ²⁹Si nucleus, offers direct insight into the silicon environment. huji.ac.il For this compound, a single resonance is expected in the region characteristic for trialkylsilylethynyl groups. This technique is particularly useful for monitoring reactions involving the silyl (B83357) group, such as cleavage or transformation. The chemical shift can be influenced by the substituents on the aromatic ring. umich.edu

The following table summarizes typical NMR data for this compound.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.59 | Doublet | Aryl-H |

| ¹H | ~7.53 | Doublet | Aryl-H |

| ¹H | ~0.26 | Singlet | Si(CH₃)₃ |

| ¹³C | ~132.6 | - | Aryl-C |

| ¹³C | ~132.1 | - | Aryl-C |

| ¹³C | ~128.2 | - | Aryl-C-I |

| ¹³C | ~103.2 | - | C≡C-Si |

| ¹³C | ~99.7 | - | C≡C-Aryl |

| ¹³C | ~0.10 | - | Si(CH₃)₃ |

| ²⁹Si | ~-18 to -20 | - | Si(CH₃)₃ |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Data compiled from various sources. rsc.orghuji.ac.ilumich.edu

Vibrational Spectroscopy (FTIR) for Functional Group Analysis of this compound and its Derivatives

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. In the context of this compound, FTIR is instrumental in confirming the presence of the key alkyne and trimethylsilyl moieties.

The most characteristic absorption band for the internal alkyne (C≡C) stretching vibration in this compound is typically observed in the range of 2150-2160 cm⁻¹. rsc.org The Si-C stretching vibration of the trimethylsilyl group gives rise to a strong absorption band around 1250 cm⁻¹ and another at approximately 840 cm⁻¹. The aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while the C-I stretching vibration appears in the far-infrared region, typically below 600 cm⁻¹.

When this compound is used as a building block in the synthesis of more complex derivatives, FTIR can be used to monitor the reaction progress by observing the appearance or disappearance of characteristic absorption bands. For instance, in a Sonogashira coupling reaction where the iodo group is replaced, changes in the aromatic substitution pattern can be inferred from shifts in the out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹).

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C≡C Stretch | 2158 |

| Si-CH₃ Symmetric Bend | ~1257 |

| Si-CH₃ Rock | ~840 - 860 |

| Aromatic C-H Stretch | >3000 |

Data based on typical values for similar compounds. rsc.orgmdpi.comresearchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for this compound-Derived Chromophores

While this compound itself is not a strong chromophore, it serves as a crucial precursor for the synthesis of a wide array of π-conjugated systems with interesting photophysical properties. Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are vital for characterizing the electronic transitions in these resulting chromophores.

Fluorescence spectroscopy provides insights into the emissive properties of these materials. The emission wavelength, quantum yield, and lifetime are key parameters that determine their potential applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent sensors. The introduction of electron-donating or electron-withdrawing groups can significantly modulate the emission color and efficiency. For example, creating donor-π-acceptor systems can lead to intramolecular charge transfer (ICT) states, often resulting in large Stokes shifts and solvent-dependent emission.

The study of these photophysical properties is crucial for the rational design of new materials with tailored optical characteristics.

Mass Spectrometry Techniques (HRMS, MALDI-TOF MS) for Molecular Weight and Fragmentation Analysis of this compound Compounds

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are particularly valuable in the study of this compound and its derivatives.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. rsc.org For this compound (C₁₁H₁₃ISi), the calculated monoisotopic mass is 299.9831 g/mol . chemspider.com Experimental HRMS data that matches this value to within a few parts per million (ppm) provides strong evidence for the compound's identity. The fragmentation pattern observed in the mass spectrum can also offer structural information. Common fragmentation pathways for this molecule might include the loss of a methyl group from the trimethylsilyl moiety or cleavage of the C-Si or C-I bonds.

MALDI-TOF Mass Spectrometry: MALDI-TOF MS is a soft ionization technique that is particularly well-suited for the analysis of large, non-volatile molecules, such as polymers or dendrimers synthesized from this compound. nih.govnih.gov It allows for the determination of the molecular weight distribution of polymeric materials and can be used to identify the repeating units and end groups. This is crucial for understanding the structure and properties of macromolecular systems derived from this building block.

Chromatographic Separation and Purity Assessment (Flash Chromatography, HPLC) in this compound Research

Chromatographic techniques are essential for the purification and purity assessment of this compound and its reaction products.

Flash Chromatography: Flash column chromatography is a widely used method for the preparative purification of organic compounds. rochester.eduorgsyn.org For this compound, which is a solid at room temperature, purification is typically achieved using a silica (B1680970) gel stationary phase and a non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate. rsc.org The progress of the separation is monitored by thin-layer chromatography (TLC).

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for assessing the purity of a compound and for quantitative analysis. A reversed-phase HPLC method, using a C18 column and a mobile phase such as a gradient of acetonitrile (B52724) and water, can be employed to separate this compound from any starting materials, byproducts, or impurities. The purity is determined by integrating the peak area of the main compound relative to the total peak area in the chromatogram.

Elemental Analysis (CHNS) for Compositional Verification of this compound Products

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. For newly synthesized derivatives of this compound, elemental analysis provides crucial validation of the compound's elemental composition.

The experimentally determined weight percentages of C and H for a purified sample of a this compound derivative are compared with the theoretically calculated values based on its proposed chemical formula. A close agreement between the experimental and calculated values (typically within ±0.4%) provides strong evidence for the purity and correct elemental composition of the synthesized compound. While this technique does not provide structural information, it is an essential component of the comprehensive characterization of new chemical entities.

For this compound (C₁₁H₁₃ISi), the theoretical elemental composition is:

Carbon (C): 43.99%

Hydrogen (H): 4.36%

Iodine (I): 42.27%

Silicon (Si): 9.35%

Applications and Advanced Materials Science Based on 4 Iodophenyl Ethynyl Trimethylsilane

Design and Synthesis of Functional Molecular Architectures from ((4-Iodophenyl)ethynyl)trimethylsilane

The dual reactivity of this compound makes it an ideal precursor for designing and synthesizing complex functional molecular architectures. The iodo- and trimethylsilyl-protected ethynyl (B1212043) groups serve as handles for programmed chemical transformations, allowing for the construction of extended π-conjugated systems with tailored properties.

Development of Chemosensors Utilizing this compound Precursors

The rigid, rod-like structure of the phenylacetylene (B144264) unit, readily accessible from this compound, is a key component in the design of fluorescent chemosensors. These sensors operate on principles such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and aggregation-induced emission (AIE), where the presence of an analyte perturbs the electronic structure of the sensor molecule, leading to a detectable change in its optical properties.

A notable example involves the synthesis of silyl-capped amino tolanes, such as 4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline (B597097) (TEPEA), through a greener Sonogashira cross-coupling reaction. mdpi.com Computational studies on TEPEA revealed a narrow HOMO-LUMO gap of 3.7087 eV, indicating high sensitivity to electronic perturbations. mdpi.com The presence of ammonia (B1221849) was found to reduce this gap to 3.6014 eV, suggesting its potential as a chemosensor for this analyte. mdpi.com Copolymers derived from related disubstituted acetylenes have also demonstrated super-quenching of fluorescence in the presence of picric acid, a model explosive, highlighting their potential application in explosive detection. organic-chemistry.orgnih.gov

| Sensor Precursor/Derivative | Analyte Detected | Sensing Mechanism | Key Finding |

| 4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline (TEPEA) | Ammonia | Change in HOMO-LUMO gap | The HOMO-LUMO gap is reduced in the presence of the analyte, indicating electronic interaction. mdpi.com |

| Poly(TMSDPA-co-TMSP) | Picric Acid (Explosive) | Fluorescence super-quenching | The polymer exhibits a high quenching constant (KSV) of 24,000 M⁻¹, indicating high sensitivity. organic-chemistry.orgnih.gov |

Fabrication of Non-Linear Optical (NLO) Materials Incorporating this compound Scaffolds

The extended π-conjugation in molecules derived from this compound makes them excellent candidates for non-linear optical (NLO) materials. These materials can alter the properties of light and are crucial for applications in optoelectronics and photonics. The Sonogashira coupling reaction is instrumental in synthesizing these chromophores, often creating push-pull systems where electron-donating and electron-accepting groups are connected through a π-conjugated bridge.

Research has focused on creating oligomeric alkynyl structures for NLO applications. gelest.com For instance, new ionic organic species based on tolan and diphenylbutadiyne have been synthesized, demonstrating first hyperpolarizabilities (β) significantly larger than that of the standard NLO molecule, p-nitroaniline. sigmaaldrich.com A newly designed chalcone-based system, synthesized from a Sonogashira precursor, also exhibited a high NLO response with a total first hyperpolarizability (βtot) of 420.51× 10⁻³⁰ esu, attributed to the presence of the π-conjugated acetylide group. libretexts.org

| NLO Material Type | Synthetic Strategy | Key Performance Metric |

| Tolan and Diphenylbutadiyne Derivatives | Sonogashira Coupling | First hyperpolarizability (β) 7-11 times larger than p-nitroaniline. sigmaaldrich.com |

| Conjugated Ethynylated Chalcone | Claisen-Schmidt Condensation of Sonogashira Product | Total first hyperpolarizability (βtot) of 420.51× 10⁻³⁰ esu. libretexts.org |

| Oligomeric Alkynyl Sydnones | Sonogashira Coupling | Serve as ligands for platinum-centered NLO materials. gelest.com |

Integration into Organic Electronic Devices via this compound Chemistry

The semiconducting properties of conjugated materials derived from this compound make them suitable for a variety of organic electronic devices. The ability to tune the electronic energy levels (HOMO/LUMO) through chemical modification is key to their function in these applications.

Components for Organic Light-Emitting Diodes (OLEDs) Derived from this compound

In the field of Organic Light-Emitting Diodes (OLEDs), materials based on oligo(p-phenylene ethynylene)s (OPEs) are used as emissive or charge-transporting layers. mdpi.com The Sonogashira coupling of this compound with other aromatic or heteroaromatic units allows for the synthesis of a wide range of fluorescent materials. mdpi.com These materials are often amorphous, which is beneficial for creating transparent, homogeneous, and easily processible thin films for OLED devices. researchgate.net

The introduction of silane (B1218182) moieties into OLED materials, a feature inherent in the trimethylsilyl (B98337) group of the parent compound, can enhance thermal and chemical stability, as well as promote the formation of stable glassy states. wikipedia.org For example, a hole-blocking material containing both silane and triazine moieties was synthesized for use in high-efficiency phosphorescent OLEDs, achieving a maximum external quantum efficiency of 17.5%. wikipedia.org Furthermore, dendrimers with emissive cores, which can be built up using coupling reactions involving precursors like this compound, have been shown to reduce concentration quenching and improve device efficiencies. researchgate.net

Construction of Molecular Wires and Conductive Polymers from this compound Building Blocks

The rigid, linear structure of the phenylethynyl unit makes this compound an excellent monomer for the construction of molecular wires and conductive polymers. These materials are characterized by their extended π-electron systems, which facilitate charge transport along the polymer backbone. Intrinsically conducting polymers (ICPs) are organic materials that can conduct electricity, behaving as either semiconductors or metals.

The synthesis of such polymers often relies on step-growth polymerization via repeated cross-coupling reactions. The Sonogashira reaction, in particular, is a powerful tool for creating conjugated polymers from aryl halides and terminal alkynes. sigmaaldrich.com By polymerizing monomers derived from this compound, it is possible to create well-defined, highly conjugated polymer chains with potential applications in molecular-scale electronics. The processability of these polymers, a key advantage over inorganic semiconductors, can be tuned by attaching solubilizing side chains.

Utilization in Polyhedral Oligomeric Silsesquioxanes (POSS) Derivatives Synthesized from this compound

Polyhedral Oligomeric Silsesquioxanes (POSS) are nanometer-sized, cage-like molecules with an inorganic silica (B1680970) core and organic functional groups at the corners. libretexts.org This hybrid nature allows them to be incorporated into polymer matrices to create nanocomposites with enhanced thermal, mechanical, and optical properties. wikipedia.org

The functionalization of POSS cages with reactive groups is a key strategy for their integration into larger material systems. The Sonogashira cross-coupling reaction provides a powerful method to attach phenylethynyl units to the POSS core. For instance, a novel polyhedral oligomeric silsesquioxane functionalized with eight rigid terpyridine-based arms was successfully synthesized via a Sonogashira reaction between an iodo-functionalized POSS (I-POSS) and an ethynyl-functionalized terpyridine. This demonstrates the feasibility of using this compound as a coupling partner for a POSS molecule functionalized with terminal alkyne groups (after deprotection of the silyl (B83357) group), or conversely, using a halogenated POSS to react with the terminal alkyne of the title compound. Such reactions covalently link the rigid, conjugated phenylethynyl moiety to the POSS nanocage, creating a hybrid building block for advanced materials. These POSS-chromophore hybrids have found use in OLEDs and other functional materials.

Strategic Intermediate in Pharmaceutical and Agro-Chemical Synthesis (Excluding Specific Drug Names or Medical Applications)

This compound has emerged as a pivotal building block in the synthesis of complex organic molecules that form the backbone of various compounds developed for the pharmaceutical and agrochemical industries. cymitquimica.comuni-muenchen.de Its utility stems from the presence of three key functional groups: the iodo group, the ethynyl group, and the trimethylsilyl (TMS) group. This trifunctional nature allows for a series of selective and high-yield transformations, making it a versatile intermediate for the construction of elaborate molecular architectures.

The primary role of this compound in synthetic strategies is to introduce a protected ethynylphenylene unit into a target molecule. This is most commonly achieved through cross-coupling reactions, where the iodo group serves as a reactive handle. The Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis, is frequently employed to couple the aryl iodide with a terminal alkyne. semanticscholar.orgcore.ac.uk This reaction is instrumental in the formation of carbon-carbon bonds and the creation of extended π-conjugated systems, which are common structural motifs in electronically active molecules.

Furthermore, the trimethylsilyl group acts as a removable protecting group for the terminal alkyne. This protection is crucial as it prevents self-coupling or other undesired side reactions of the alkyne during the initial coupling step. Once the aryliodide portion of the molecule has been successfully incorporated into the desired scaffold, the TMS group can be selectively cleaved under mild conditions to reveal the terminal alkyne. This newly deprotected alkyne is then available for subsequent transformations, such as further Sonogashira couplings, click chemistry reactions, or other additions, allowing for the stepwise and controlled elaboration of the molecular structure.

The strategic application of this compound is particularly valuable in the synthesis of rigid, rod-like structures and complex aromatic systems. core.ac.uk These structural features are often sought after in the design of new materials and bioactive molecules. The ability to precisely control the assembly of these intricate structures is a testament to the versatility of this intermediate.

Research has demonstrated the use of this compound in various synthetic sequences. For instance, it has been utilized in the preparation of extended π-linkers for charge-transfer chromophores, which are of interest for their electronic properties. rsc.org In these syntheses, the iodo-functionalized end of the molecule undergoes a Suzuki or Sonogashira coupling, while the TMS-protected alkyne is reserved for later-stage modifications.

The following data tables, compiled from various research findings, illustrate the reaction conditions and yields for key transformations involving this compound, highlighting its role as a versatile synthetic intermediate.

Table 1: Sonogashira Coupling Reactions Utilizing this compound

| Coupling Partner | Catalyst System | Solvent | Base | Temperature (°C) | Yield (%) | Reference |

| Heptyl 4-ethynylbenzoate | Pd(PPh₃)₄, CuI | Triethylamine | - | 40 | 78 | semanticscholar.org |

| Decyl (4-((4-ethynylphenyl)ethynyl)benzoyl)-L-alaninate | Pd(PPh₃)₄, CuI | Tetrahydrofuran, Triethylamine | - | 40 | Not Specified | semanticscholar.org |

| MPTTF derivative | CuI | Tetrahydrofuran | K₃PO₄ | Not Specified | Not Specified | sdu.dk |

This table demonstrates the utility of this compound in palladium- and copper-catalyzed Sonogashira reactions to form extended conjugated systems.

Table 2: Heck-Mizoroki Reaction with this compound

| Alkene Substrate | Catalyst System | Solvent System | Base | Temperature (°C) | Reference |

| (Tetrahydrofuran-2-yl)methyl acrylate | Fe/ppm Pd NPs | TPGS-750-M/H₂O, DMF | K₃PO₄ | 45 | escholarship.org |

This table showcases the application of this compound in a Heck-Mizoroki reaction, a powerful C-C bond-forming reaction in the presence of an iron/palladium nanoparticle catalyst system in an aqueous medium. escholarship.org

Table 3: Negishi Coupling Involving an Arylzinc Reagent and this compound

| Arylzinc Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Freshly prepared arylzinc reagent | Not specified | 55 | 16 | 70 | uni-muenchen.de |

This table illustrates the use of this compound in a Negishi coupling, reacting with an organozinc compound to form a biaryl structure. uni-muenchen.de

Table 4: Synthesis of an Aniline Derivative via Sonogashira Coupling

| Coupling Partner | Catalyst System | Solvent | Temperature | Time (h) | Reference |

| 4-Iodoaniline | Pd(PPh₃)₂Cl₂, CuI | Triethylamine | Room Temperature | 24 | acs.org |

This table details the synthesis of 4-((Trimethylsilyl)ethynyl)aniline, a precursor for further functionalization, demonstrating the robustness of the Sonogashira coupling with this compound. acs.org

Table 5: Transition-Metal Free Alkylation

| Reagent 1 | Reagent 2 | Reagent 3 | Temperature | Reference |

| Et₂Zn·2LiOAmyl | CuI | Allyl bromide | Ambient | uni-muenchen.de |

This table presents a transition-metal-free approach where this compound is involved in a reaction sequence with an organozinc reagent and an alkylating agent. uni-muenchen.de

These examples underscore the strategic importance of this compound as a versatile and reliable intermediate in the construction of complex molecular frameworks relevant to the development of new pharmaceutical and agrochemical compounds. Its predictable reactivity and the orthogonal nature of its functional groups allow for efficient and modular synthetic routes.

Future Research Directions and Emerging Paradigms in 4 Iodophenyl Ethynyl Trimethylsilane Chemistry

Development of Sustainable and Eco-Friendly Synthetic Routes for ((4-Iodophenyl)ethynyl)trimethylsilane and its Transformations

The pursuit of sustainability in chemical synthesis is a paramount goal for modern chemistry. For a foundational reagent like this compound, this involves developing greener methods for its synthesis and, more importantly, for its subsequent reactions. The Sonogashira coupling, the primary application of this compound, has traditionally relied on homogeneous palladium and copper catalysts, often in toxic organic solvents. Future research is focused on mitigating these environmental drawbacks.

Key areas of development include:

Aqueous Media Reactions: Replacing traditional organic solvents with water is a significant step towards greener processes. cdnsciencepub.commdpi.com Research into water-soluble ligands and catalysts enables reactions like the Sonogashira coupling to be performed in aqueous environments, reducing volatile organic compound (VOC) emissions. acs.orgacs.org

Heterogeneous Catalysis: The use of solid-supported catalysts is a major trend. acs.orgnih.gov Palladium nanoparticles or single-atom catalysts immobilized on supports like silica (B1680970), titania, or polymers offer significant advantages, including ease of separation from the reaction mixture and the potential for catalyst recycling, which is both economically and environmentally beneficial. acs.orgnih.govacs.orgacs.org A sustainable protocol for the Sonogashira reaction has been demonstrated using a heterogeneous system combining a palladium catalyst on a silica network with a polystyrene-supported base, which minimizes palladium leaching. acs.org

Mechanochemistry: Solvent-free reaction conditions represent a significant advancement in green chemistry. rsc.org Mechanochemical Sonogashira coupling, performed using ball-milling, can efficiently couple solid aryl halides with alkynes, overcoming the solubility issues of large polycyclic systems and eliminating the need for hazardous solvents. rsc.org

Alternative Energy Sources: The use of microwaves and visible light photocatalysis can lead to milder reaction conditions and reduced reaction times. acs.orgnumberanalytics.comworktribe.com Photocatalytic Sonogashira couplings can be driven by visible light, sometimes even sunlight, using specialized photocatalysts, offering a low-energy and sustainable alternative to thermally driven reactions. acs.orgnih.gov

These sustainable approaches not only reduce the environmental footprint but also can lead to higher efficiency and lower costs in the long run.

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity in this compound Reactions

The efficiency and selectivity of reactions involving this compound, such as the Sonogashira coupling, are critically dependent on the catalytic system. While palladium-copper systems are standard, ongoing research aims to develop more robust, active, and selective catalysts. numberanalytics.comnumberanalytics.com

Future advancements are centered on:

Advanced Ligand Design: The ligand coordinated to the palladium center plays a crucial role in the catalyst's activity and stability. libretexts.org Research is focused on developing novel phosphine (B1218219) ligands, N-heterocyclic carbenes (NHCs), and nitrogen-based ligands that can enhance the rate of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. mdpi.comlibretexts.orgwikipedia.org The choice of ligand can even control regioselectivity in molecules with multiple reactive sites. rsc.org

Copper-Free and Amine-Free Systems: A significant drawback of the traditional Sonogashira reaction is the use of a copper co-catalyst, which can lead to the undesirable homocoupling of the alkyne substrate. rsc.org Developing copper-free systems is a major research focus, often requiring specially designed palladium catalysts and reaction conditions. acs.orgrsc.org Similarly, eliminating the need for amine bases, which can be problematic for certain substrates, is also a key objective. bohrium.com

Photocatalysis: The use of light to drive catalytic cycles is a rapidly emerging field. acs.orgworktribe.com Heterogeneous photocatalysts, such as palladium nanoparticles on titania (Pd@TiO2), can catalyze Sonogashira couplings under mild conditions with visible light irradiation. acs.orgnih.gov This approach allows for spatial and temporal control over the reaction. worktribe.com

Nanocatalysts and Single-Atom Catalysts (SACs): Catalysts based on nanoparticles and single atoms offer high surface area and unique electronic properties, leading to enhanced catalytic activity. nih.govacs.org SACs, where individual palladium atoms are dispersed on a support, represent the ultimate in atom efficiency and have shown promise in achieving high selectivity and stability in cross-coupling reactions. nih.gov

The table below summarizes some novel catalytic systems and their advantages for Sonogashira-type reactions relevant to this compound.

| Catalyst Type | Key Features & Advantages | Relevant Findings |

| Heterogeneous Pd on Solid Supports | Easy separation, reusability, reduced metal contamination of products. acs.org | Pd supported on silica networks or titania enables efficient coupling and catalyst recycling. acs.orgacs.org |

| N-Heterocyclic Carbene (NHC) Pd Complexes | Strong σ-donor properties, often leading to highly stable and active catalysts. libretexts.org | Can replace phosphine ligands, enabling efficient coupling of even challenging substrates like aryl bromides. mdpi.comlibretexts.org |

| **Photocatalysts (e.g., Pd@TiO₂) ** | Reactions proceed under mild conditions (room temp, visible light), offering temporal and spatial control. worktribe.com | Direct excitation of palladium nanoparticles can catalyze the C–C coupling between aryl iodides and acetylenes in short reaction times. acs.org |

| Single-Atom Catalysts (SACs) | Maximum atom efficiency, unique selectivity, high stability. nih.gov | Pd₁@NC (palladium single-atom on nitrogen-doped carbon) shows comparable yields to homogeneous catalysts in Sonogashira couplings and is reusable. nih.gov |

| Copper-Free Systems | Avoids alkyne homocoupling, simplifies product purification. rsc.org | Achievable with specific ligand designs and palladium catalysts, enhancing the "greenness" of the reaction. acs.orgrsc.org |

Expansion of Structure-Property Relationship Studies for Advanced Material Design Based on this compound Analogues

This compound is a key precursor for the synthesis of oligo(phenylene ethynylene)s (OPEs) and poly(phenylene ethynylene)s (PPEs). These are rigid-rod conjugated materials with interesting photophysical and electronic properties, making them suitable for applications in molecular electronics, sensors, and organic light-emitting diodes (OLEDs). rsc.orgnumberanalytics.com

Future research will focus on a more systematic and expanded study of structure-property relationships. This involves:

Systematic Synthesis of Analogues: By systematically modifying the structure of this compound—for instance, by changing the substitution pattern on the phenyl ring or replacing the phenyl ring with other aromatic or heteroaromatic systems—and then polymerizing or oligomerizing these new monomers, researchers can create libraries of related materials.

Tuning Optoelectronic Properties: The goal of creating these libraries is to finely tune the material's properties. For example, altering the electronic nature of substituents (electron-donating vs. electron-withdrawing) on the phenylene ethynylene backbone can modulate the HOMO/LUMO energy levels, thereby changing the material's absorption, emission, and charge transport characteristics. rsc.org

Exploring Novel Topologies: The linear, rigid nature of the ethynyl (B1212043) spacer is a defining feature. Future work will likely explore the incorporation of these units into more complex two- and three-dimensional structures, such as covalent organic frameworks (COFs), to create materials with tailored porosity and electronic properties for applications in catalysis and gas storage. rsc.org

The systematic data generated from these studies is invaluable for establishing clear and predictive models that link molecular structure to macroscopic material properties.

Integration with Machine Learning and Artificial Intelligence for Synthetic Route Prediction Involving this compound

Emerging paradigms in this area include:

Retrosynthesis Prediction: AI-powered tools can analyze a complex target molecule and propose a synthetic pathway by working backward to simpler, commercially available starting materials. chemcopilot.comgrace.comacs.org For a target containing a 4-ethynylphenyl moiety, these tools could identify this compound as a key precursor and suggest optimal reaction conditions for its coupling.

Reaction Yield Prediction: Machine learning models, trained on large datasets of chemical reactions, can predict the yield of a reaction under specific conditions. princeton.edukaust.edu.saresearchgate.netucla.edu This can save significant time and resources in the lab by allowing chemists to computationally screen different catalysts, solvents, and bases to identify the most promising conditions for a Sonogashira coupling involving this compound before running any experiments. princeton.edu Random forest algorithms have shown particular promise in accurately predicting reaction yields from multidimensional chemical data. princeton.edu

Discovery of Novel Reactions and Catalysts: By analyzing vast amounts of chemical data, ML algorithms may identify novel patterns and correlations that are not obvious to human chemists. This could lead to the discovery of entirely new reactions or catalyst systems for the transformation of compounds like this compound.

Q & A

Q. What are the standard synthetic protocols for ((4-Iodophenyl)ethynyl)trimethylsilane, and how can reaction yields be optimized?

The compound is typically synthesized via Sonogashira cross-coupling between 4-iodophenyl halides and trimethylsilylacetylene. Key steps include:

- Catalyst system : Pd(PPh₃)₂Cl₂/CuI in a 1:2 molar ratio under inert atmosphere .

- Solvent : THF or DMF at 60–80°C for 12–24 hours .

- Purification : Column chromatography using hexane/ethyl acetate (9:1) to isolate the product .

- Yield optimization : Excess trimethylsilylacetylene (1.5–2.0 eq.) and degassing solvents to prevent oxidative side reactions improve yields to ~70–90% .

Q. How can researchers characterize this compound, and what spectral signatures are critical?

- ¹H NMR : Trimethylsilyl protons appear as a singlet at δ 0.25–0.30 ppm. Aromatic protons from the iodophenyl group resonate as doublets (J = 8.8 Hz) at δ 7.40–7.50 ppm .

- ¹³C NMR : The ethynyl carbons (C≡C) are observed at δ 95–105 ppm and 85–95 ppm, while the quaternary aromatic carbon bonded to iodine appears at δ 137–140 ppm .

- HRMS : Expected [M+NH₄]⁺ peak for C₁₁H₁₄ISi (MW 299.20) at m/z 300.12 .

Q. What safety precautions are essential when handling this compound?

- Hazards : Potential skin/eye irritation (H315, H319) and respiratory sensitization (H335) based on analogous silane compounds .

- Mitigation : Use PPE (gloves, goggles), work in a fume hood, and avoid exposure to moisture (risk of silanol formation) .

Advanced Research Questions

Q. How does this compound perform in solid-state vs. solution-phase photochemical reactions?

- Solution phase : The ethynyl group undergoes [2+2] cycloaddition under UV light (λ = 254 nm) with alkenes, but steric hindrance from the TMS group reduces reactivity .

- Solid state : Crystallographic studies show that π-stacking of the iodophenyl group enhances regioselectivity in photodimerization, achieving >90% yield for specific adducts .

Q. What role does this compound play in synthesizing functionalized BODIPY dyes or conjugated polymers?

- BODIPY applications : Acts as an electron-deficient alkyne in Sonogashira coupling with iodo-BODIPY derivatives, enabling redshifted fluorescence (λem = 650–700 nm) for bioimaging .

- Polymer synthesis : The TMS group serves as a protecting moiety for ethynyl units, enabling controlled polymerization of conjugated systems (e.g., poly(p-phenylene ethynylene)) .

Q. How can structural modifications of the iodophenyl or silane groups alter reactivity?

- Electron-withdrawing substituents : Replacing iodine with nitro groups (e.g., in Trimethyl((4-nitrophenyl)ethynyl)silane) increases electrophilicity, enhancing reactivity in Diels-Alder reactions .

- Silane variations : Bulkier triisopropylsilane reduces coupling efficiency (yields drop to ~50%) due to steric effects, as shown in analogous compounds .

Q. What contradictions exist in reported data on this compound’s catalytic applications?

- Pd-catalyzed coupling : Some studies report incomplete desilylation under basic conditions (e.g., K₂CO₃ in MeOH), leading to byproducts, while others achieve full conversion using TBAF .

- Mechanistic ambiguity : Conflicting proposals exist about whether the TMS group acts as a directing moiety in C–H activation reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.